molecular formula C6H4O5S B8822613 3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid CAS No. 877-19-0

3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid

Katalognummer: B8822613
CAS-Nummer: 877-19-0
Molekulargewicht: 188.16 g/mol
InChI-Schlüssel: QOIXLGYJPBDQSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid is a chemical compound with the molecular formula C6H4O5S . It is a cyclohexadiene derivative that contains a sulfonic acid group and two carbonyl groups . This compound is known for its unique structure and reactivity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid can be synthesized through several methods. One common approach involves the sulfonation of 1,4-cyclohexadiene followed by oxidation to introduce the carbonyl groups . The reaction conditions typically involve the use of strong acids such as sulfuric acid and oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Wirkmechanismus

The mechanism of action of 3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid involves its interaction with various molecular targets. The sulfonic acid group and carbonyl groups play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, affecting biological pathways and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid is unique due to its combination of a sulfonic acid group and two carbonyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

877-19-0

Molekularformel

C6H4O5S

Molekulargewicht

188.16 g/mol

IUPAC-Name

3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid

InChI

InChI=1S/C6H4O5S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11)

InChI-Schlüssel

QOIXLGYJPBDQSK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)C(=CC1=O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.